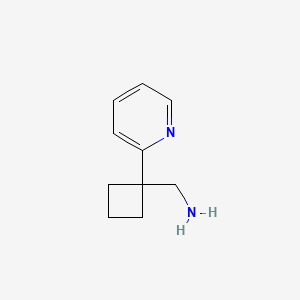

(1-(Pyridin-2-yl)cyclobutyl)methanamine

描述

属性

IUPAC Name |

(1-pyridin-2-ylcyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWGGRZPPAFBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme

-

- Cyanohydrin derivative (bearing a cyclobutyl moiety)

- Pyridin-2-yl-methylamine or its hydrochloride salt

-

- Organic tertiary amine base, typically 1,4-diazabicyclo[2.2.2]octane (DABCO)

- Reducing agent: sodium cyanoborohydride (NaBH3CN) or other boron hydrides

- Solvent: alcoholic medium, commonly methanol

- Temperature: ambient (room temperature)

- Optional additives: iron sulfate (FeSO4·7H2O) to suppress side reactions

Mechanistic Notes

- The cyanohydrin reacts with the primary amine to form an imine intermediate.

- The imine is subsequently reduced in situ by sodium cyanoborohydride, yielding the desired amine product.

- The reaction medium is rendered basic by DABCO to facilitate imine formation and stabilize intermediates.

- Iron sulfate or other metal salts are added to complex cyanide ions released during the reaction, preventing side reactions and improving purity.

Detailed Reaction Parameters and Optimization

| Parameter | Description / Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol or other alcohols | Alcoholic medium stabilizes intermediates |

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Maintains basic pH, promotes amination |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Mild reductant selective for imines |

| Temperature | Room temperature (~20-25 °C) | Avoids decomposition, side reactions |

| Additives | Iron sulfate (FeSO4·7H2O) | Suppresses cyanide-related side reactions |

| Reaction time | Several hours (typically 12-24 h) | Ensures complete conversion |

| Work-up | Extraction with dichloromethane, washing with water | Purification via decantation and drying |

Stepwise Synthetic Route Summary

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of cyanohydrin intermediate bearing cyclobutyl moiety | From corresponding ketone precursor |

| 2 | Reductive amination of cyanohydrin with pyridin-2-yl-methylamine (or hydrochloride salt) | DABCO, NaBH3CN, methanol, room temperature |

| 3 | Addition of iron sulfate to suppress side reactions | FeSO4·7H2O |

| 4 | Work-up: extraction, washing, decolorization with silica and animal charcoal, evaporation to dryness | Dichloromethane, water, silica, animal charcoal |

Research Findings and Advantages

- Selectivity : The use of sodium cyanoborohydride allows selective reduction of imines over other functional groups, minimizing by-products.

- Mild Conditions : Room temperature operation preserves sensitive functional groups and reduces energy consumption.

- Operational Simplicity : The one-pot reductive amination avoids isolation of unstable intermediates, improving overall yield.

- Additive Use : Iron sulfate effectively complexes cyanide ions, preventing secondary side reactions that can complicate purification.

- Scalability : The method is amenable to scale-up, as demonstrated in patent literature, making it suitable for pharmaceutical manufacturing.

Summary Table of Methodological Features

| Feature | Description | Impact on Synthesis |

|---|---|---|

| Reaction type | Reductive amination | Efficient C–N bond formation |

| Reducing agent | Sodium cyanoborohydride | Mild, selective, stable in alcoholic media |

| Base | DABCO (tertiary amine) | Enhances imine formation, maintains basic pH |

| Solvent | Methanol (alcoholic medium) | Stabilizes reaction intermediates |

| Temperature | Ambient (room temperature) | Preserves functional groups, energy efficient |

| Additives | Iron sulfate | Suppresses cyanide side reactions |

| Work-up | Extraction, washing, decolorization | Purifies product, removes impurities |

Additional Notes

- The primary amine starting material can be used as its hydrochloride salt to improve handling and stability.

- The method can be adapted to synthesize various substituted pyridin-2-yl-methylamine derivatives by varying substituents on the pyridine or cyclobutyl moieties.

- The described method replaces older multi-step syntheses involving epoxide intermediates and other more complex transformations, offering a more direct and efficient route.

化学反应分析

Types of Reactions: (1-(Pyridin-2-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary, but may include the use of halogenating agents or nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives .

科学研究应用

Chemistry: In chemistry, (1-(Pyridin-2-yl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

作用机制

The mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes .

相似化合物的比较

Table 1: Comparative Properties of this compound and Analogs

Structural and Functional Differences

Substituent Effects :

- The 4-methylpiperazine group in [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine increases basicity and solubility, making it suitable for enzyme inhibition studies (e.g., p97 ATPase inhibitors) .

- Fluorophenyl and isopropoxy substituents ([1-(4-Fluorophenyl)cyclobutyl]methanamine and [1-(Propan-2-yloxy)cyclobutyl]methanamine) modulate lipophilicity and metabolic stability, critical for pharmacokinetics .

Physicochemical Properties

- Boiling/Melting Points: The fluorophenyl derivative has a predicted boiling point of 253.3°C, higher than the parent compound (data unavailable), likely due to stronger intermolecular forces from the aromatic fluorine .

Solubility and Storage :

- The parent compound’s liquid state and -10°C storage contrast with the isopropoxy analog’s storage at 4°C , suggesting differences in volatility or decomposition sensitivity .

生物活性

(1-(Pyridin-2-yl)cyclobutyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutyl group attached to a pyridine ring, which is known to influence its biological activity. The compound can be represented by the following molecular formula:

- Molecular Formula : CHN

- Molecular Weight : 160.22 g/mol

Research indicates that this compound may interact with various biological targets, potentially modulating key biochemical pathways. The presence of the pyridine moiety is crucial for its interaction with enzymes and receptors involved in cellular signaling.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve:

- Inhibition of Cell Proliferation : The compound has been reported to reduce cell viability in cancer cells by inducing apoptosis.

- Targeting Specific Pathways : It affects pathways such as the PI3K/Akt and MAPK signaling pathways, which are pivotal in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the substituents on the pyridine ring or modifications to the cyclobutyl group can significantly alter its potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : Modifications at the 2-position of the pyridine ring enhance binding affinity to target proteins.

- Cyclobutyl Modifications : Alterations to the cyclobutyl structure can improve solubility and bioavailability, which are essential for therapeutic efficacy.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induces apoptosis |

| A549 (Lung) | 3.4 | Inhibits proliferation |

| HeLa (Cervical) | 4.8 | Cell cycle arrest observed |

In Vivo Studies

Animal models have also been utilized to assess the pharmacokinetics and therapeutic effects of this compound:

- Model : Murine xenograft model

- Dosage : Administered at 50 mg/kg body weight

- Results : Significant tumor reduction observed after 21 days of treatment.

常见问题

Basic: What are the optimal synthetic routes for (1-(Pyridin-2-yl)cyclobutyl)methanamine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, describes a route using (1-(4-methylpiperazin-1-yl)cyclobutyl)methanamine as a precursor, reacting with propargyl bromide under basic conditions (K₂CO₃/THF). Key intermediates are characterized via:

- ¹H/¹³C NMR : To confirm cyclobutane ring geometry and pyridine substitution patterns (e.g., δ 8.5–8.6 ppm for pyridin-2-yl protons) .

- ESI-MS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity .

- Elemental analysis : For empirical formula validation (e.g., C, H, N content within ±0.3% of theoretical values) .

Basic: How can spectroscopic and crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

- NMR Titrations : Monitor chemical shift changes in pyridin-2-yl protons (δ ~8.5 ppm) upon protonation or metal coordination to confirm ligand behavior .

- X-ray Crystallography : Use programs like SHELX ( ) to refine cyclobutane ring puckering (e.g., envelope or twist conformations) and bond angles. For example, SHELXL can handle high-resolution data for small molecules, resolving disorders in cyclobutane substituents .

- HRMS : Validate molecular formulas with <2 ppm mass error, critical for distinguishing isomers (e.g., pyridin-2-yl vs. pyridin-3-yl derivatives) .

Advanced: How does this compound perform as a ligand in transition-metal catalysis?

Methodological Answer:

The compound’s pyridyl and cyclobutane groups enable steric and electronic tuning of metal complexes. demonstrates similar ligands in click chemistry and catalytic C–H activation:

- Steric Effects : Cyclobutane’s constrained geometry can reduce undesired side reactions (e.g., β-hydride elimination in palladium catalysis).

- Electronic Effects : Pyridin-2-yl’s σ-donor/π-acceptor properties stabilize metals like Cu(I) or Ru(II), enhancing catalytic turnover in azide-alkyne cycloadditions .

- Experimental Optimization : Vary substituents (e.g., electron-withdrawing groups on pyridine) and monitor reaction yields via HPLC or GC-MS .

Advanced: What computational strategies predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP, ) to calculate HOMO/LUMO energies, predicting redox behavior. For example, exact-exchange terms improve accuracy for pyridine-containing systems .

- Molecular Dynamics (MD) : Simulate cyclobutane ring flexibility under thermal stress to assess conformational stability in solution .

- Docking Studies : Model interactions with biological targets (e.g., ATPases in PROTACs) using PyMOL or AutoDock, leveraging the ligand’s amine for hydrogen bonding .

Advanced: How can contradictions in biological activity data be analyzed for this compound?

Methodological Answer:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects, as seen in PROTAC-related studies ( ).

- Off-Target Screening : Use SPR or thermal shift assays to rule out nonspecific binding to unrelated proteins .

- Metabolic Stability Assays : Compare half-lives in microsomal preparations (e.g., human liver microsomes) to clarify discrepancies in cellular vs. in vivo efficacy .

Advanced: What role does this compound play in PROTAC design?

Methodological Answer:

The compound serves as a linker or E3 ligase-binding moiety in PROTACs ( ):

- Linker Design : Cyclobutane’s rigidity improves proteasome recruitment efficiency by spacing warhead and E3 ligase ligand optimally.

- Structure-Activity Relationship (SAR) : Modify the pyridin-2-yl group (e.g., fluorination at C6) to enhance binding to kinases like p97 ( ).

- In Vivo Validation : Use pharmacokinetic profiling (e.g., plasma clearance, tissue distribution) to optimize bioavailability for neurodegenerative disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。